1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene
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Overview
Description
1-(4,5-Dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple methoxy groups and a nitro group attached to a phenyl ring, which is further connected to a dihydro-isochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable dihydro-isochromene derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogens, sulfonic acids, Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-(4,5-Dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a photoactivatable probe in biological studies, allowing for controlled release of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Shares similar structural features but differs in the presence of an ethanol moiety instead of the dihydro-isochromene ring.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure with an ethanone group, used in different chemical reactions and applications.
Uniqueness
1-(4,5-Dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene is unique due to its combination of methoxy and nitro groups attached to a dihydro-isochromene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H21NO7 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C19H21NO7/c1-23-15-7-11-5-6-27-19(12(11)8-16(15)24-2)13-9-17(25-3)18(26-4)10-14(13)20(21)22/h7-10,19H,5-6H2,1-4H3 |
InChI Key |
APZLMHXLAPMOOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
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